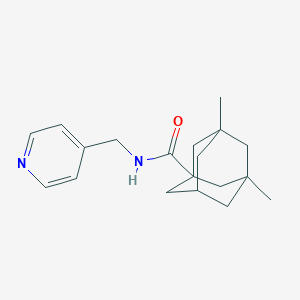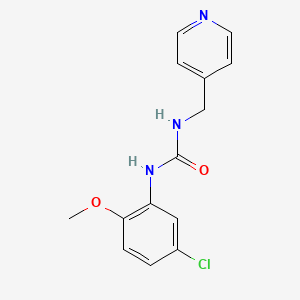![molecular formula C16H16F2N2O B5309368 N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)
N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea, also known as DFEU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative that has been found to exhibit a range of interesting properties, including the ability to inhibit the growth of cancer cells and to modulate various signaling pathways in the body. In
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea is not fully understood, but it is thought to involve the inhibition of various signaling pathways in the body. Studies have shown that N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea can inhibit the activity of the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and apoptosis. N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to exhibit a range of interesting biochemical and physiological effects. Studies have shown that N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea can inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been found to modulate various signaling pathways in the body, including the PI3K/Akt and MAPK/ERK pathways. In addition, N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to exhibit anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a variety of methods. N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been found to exhibit a range of interesting properties, including the ability to inhibit the growth of cancer cells and to modulate various signaling pathways in the body. However, there are also some limitations to the use of N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea in lab experiments. For example, N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to be relatively insoluble in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea. One area of research that is currently being explored is the use of N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea as a potential therapeutic agent for the treatment of cancer. Studies have shown that N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea can inhibit the growth of a range of cancer cell lines, and further research is needed to determine its potential efficacy in vivo. Other future directions for research on N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea include exploring its potential applications in other areas of scientific research, such as inflammation and oxidative stress, and investigating its potential as a drug delivery system for other compounds.
Synthesis Methods
N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea can be synthesized using a variety of methods, including the reaction of 2,4-difluoroaniline with 4-methylphenethyl isocyanate. This reaction results in the formation of N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea as a white crystalline solid with a melting point of 211-213°C. Other methods for synthesizing N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea have also been reported, including the reaction of 2,4-difluoroaniline with 4-methylphenethyl carbamate and the reaction of 2,4-difluoroaniline with 4-methylphenethyl isothiocyanate.
Scientific Research Applications
N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been extensively studied for its potential applications in scientific research. One area of research that has received a lot of attention is the use of N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea as an inhibitor of cancer cell growth. Studies have shown that N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea can inhibit the growth of a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been found to modulate various signaling pathways in the body, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and apoptosis.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O/c1-10-3-5-12(6-4-10)11(2)19-16(21)20-15-8-7-13(17)9-14(15)18/h3-9,11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIFRKFNDWHUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5309289.png)
![1'-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5309297.png)

![N-{3-[(2,5-difluorophenyl)amino]-3-oxopropyl}isoquinoline-5-carboxamide](/img/structure/B5309303.png)

![5-methyl-7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309311.png)
![4-{2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5309319.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5309325.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5309332.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5309336.png)
![2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5309346.png)

![1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5309360.png)
